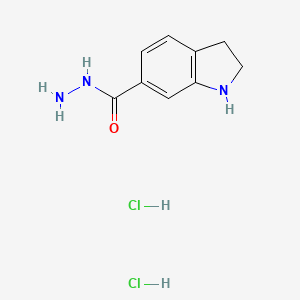

Indoline-6-carbohydrazide dihydrochloride

Descripción general

Descripción

Indoline-6-carbohydrazide dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12 g/mol . It is used in laboratory chemicals .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring .Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical and Chemical Properties Analysis

This compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Aplicaciones Científicas De Investigación

1. Thrombopoietin Receptor Agonists

Indoline derivatives, including carbohydrazide-based compounds, have been synthesized and evaluated as thrombopoietin (TPO) receptor agonists. These compounds are identified as full agonists of the human c-mpl in specific cell lines, suggesting their potential in medical applications related to blood platelet production (Tang et al., 2010).

2. Antioxidant and Acetylcholinesterase Inhibition Properties

Indole carbohydrazides exhibit significant antioxidant properties, determined through various assays. They also demonstrate acetylcholinesterase and butyrylcholinesterase enzyme inhibition, suggesting potential in treating neurodegenerative disorders like Alzheimer's (Bingul et al., 2019).

3. Angiotensin Converting Enzyme Inhibitors

Certain indoline carboxylic acids and related compounds, including carbohydrazide derivatives, have been synthesized as potent angiotensin converting enzyme (ACE) inhibitors, showing promise in managing hypertension (Kim et al., 1983).

4. Cholinesterase Inhibitors and Antioxidants in Alzheimer's Disease

Indoline carbohydrazide derivatives, specifically those with propionic acid and ester modifications, have shown both acetyl and butyryl cholinesterase inhibitory activities and exhibit antioxidant properties, making them potential candidates for Alzheimer's disease treatment (Yanovsky et al., 2012).

5. Chemosensors for Lanthanide Cations

Photochromic indoline spiropyrans with carbohydrazide substituents have been developed as chromogenic and fluorogenic chemosensors for lanthanide cations, demonstrating their use in chemical sensing applications (Nikolaeva et al., 2018).

6. Antihypertensive Agents

Indoline and isoindoline derivatives have been explored for their antihypertensive and diuretic activities, indicating their potential in developing new cardiovascular drugs (Beregi, 1977).

7. Antitumor Antibiotic Synthesis

Indoline intermediates are crucial in the synthesis of complex antitumor antibiotics, such as AT2433-A1, used in cancer treatment (Chisholm & Van Vranken, 2000).

8. Synthesis of Indoline Alkaloids

The synthesis of indoline alkaloids, important in natural products with potent biological activities, has been explored through various methods, highlighting their significance in drug development (Liu et al., 2010).

9. Palladium-Catalyzed Reactions for Amide and Amine Derivatives

A Cu-mediated protocol for cross-dehydrogenative coupling of indoline with various amides and amines has been reported, indicating the versatility of indoline derivatives in chemical syntheses (Kumar et al., 2019).

10. Pharmaceutical Developments

Indoline structures play a critical role in the development of new drugs for various diseases, including cancer, bacterial infections, cardiovascular diseases, and as anti-inflammatory and analgesic drugs (Wei et al., 2023).

Mecanismo De Acción

Target of Action

Indoline-6-carbohydrazide dihydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors . .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Indoline structures are known to improve the physicochemical properties of compounds, increasing their water solubility and decreasing their lipid solubility , which could potentially impact the bioavailability of this compound.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

Indoline-6-carbohydrazide dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Indoline-6-carbohydrazide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases such as aspartate aminotransferase and tyrosine aminotransferase, which are crucial for amino acid metabolism. These interactions often involve the formation of Schiff bases, which are intermediates in many biochemical pathways. Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions within cells .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can influence gene expression and cellular metabolism. For example, in studies involving Escherichia coli, this compound was found to enhance the formation of persister cells, which are a subpopulation of cells that exhibit tolerance to antibiotics . This effect is mediated through the activation of stress response pathways and the upregulation of specific genes associated with cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, it can bind to enzymes and inhibit or activate their activity. For instance, it has been shown to inhibit certain proteases by forming stable complexes with the enzyme’s active site. This inhibition can lead to changes in protein degradation pathways and affect cellular homeostasis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular stress responses and promote cell survival. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. These adverse effects are likely due to the compound’s ability to generate ROS and disrupt cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and oxidoreductases, influencing amino acid metabolism and redox reactions. The compound can also affect metabolic flux by modulating the activity of key enzymes in these pathways. For example, it has been shown to alter the levels of certain metabolites, such as pyruvate and lactate, indicating its impact on glycolysis and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as pH and the presence of binding proteins. Studies have shown that this compound can accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to different cellular compartments through post-translational modifications and targeting signals. For instance, the compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins and affect gene expression by modulating the activity of transcription factors.

Propiedades

IUPAC Name |

2,3-dihydro-1H-indole-6-carbohydrazide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4,10H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDLBSOPTXAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

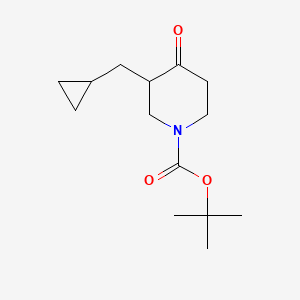

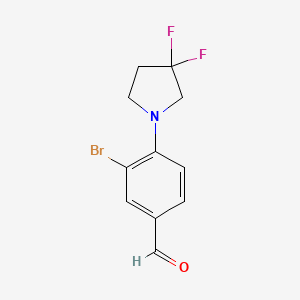

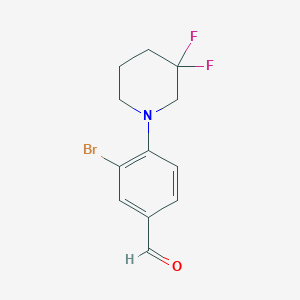

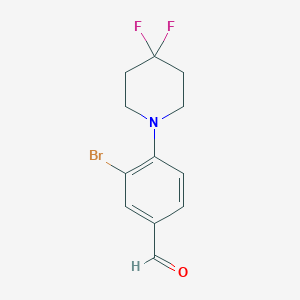

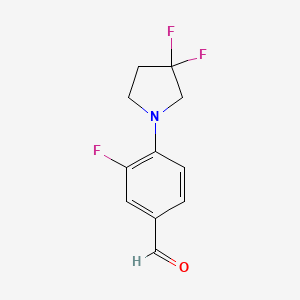

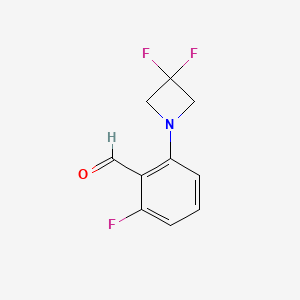

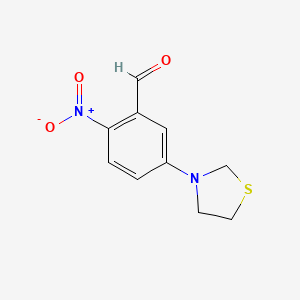

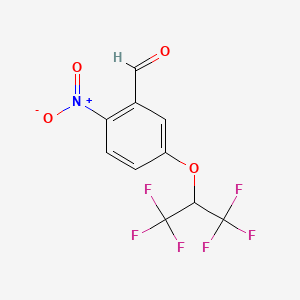

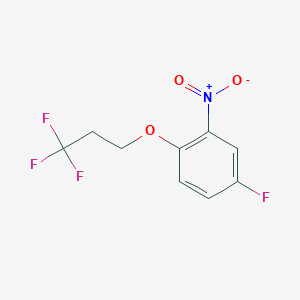

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)